molecular formula C17H32O2 B14693276 Heptadecane-5,13-dione CAS No. 31334-98-2

Heptadecane-5,13-dione

Cat. No.: B14693276
CAS No.: 31334-98-2
M. Wt: 268.4 g/mol
InChI Key: CWAPEWKKYQUYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecane-5,13-dione is an organic compound with the molecular formula C17H32O2 It is a diketone, meaning it contains two ketone functional groups located at the 5th and 13th positions of the heptadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecane-5,13-dione can be synthesized through several methods. One common approach involves the oxidation of heptadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation at the desired positions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of heptadecane. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Heptadecane-5,13-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the diketone into diols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its role in metabolic pathways and as a potential biomarker.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which heptadecane-5,13-dione exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory properties are linked to the inhibition of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.

Comparison with Similar Compounds

Heptadecane-5,13-dione can be compared with other diketones such as:

    Hexadecane-4,12-dione: Similar structure but with a shorter carbon chain.

    Octadecane-6,14-dione: Similar structure but with a longer carbon chain.

Uniqueness: this compound’s unique positioning of the ketone groups and its specific chain length confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain synthetic and industrial applications.

Properties

CAS No.

31334-98-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadecane-5,13-dione

InChI

InChI=1S/C17H32O2/c1-3-5-12-16(18)14-10-8-7-9-11-15-17(19)13-6-4-2/h3-15H2,1-2H3

InChI Key

CWAPEWKKYQUYRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCCCCC(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.